3-Chloropropyl isothiocyanate
Overview
Description
3-Chloropropyl isothiocyanate is an organic compound with the molecular formula C₄H₆ClNS. It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
3-Chloropropyl isothiocyanate, like other isothiocyanates (ITCs), primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also affects cytochrome P450 (CYP) enzymes .
Mode of Action
It is known that itcs cause down-regulation of cdk1, cdc 25c, gsh, and increase the accumulation of tyrosin 15 phosphorylated cdk1, phosphorylated cdc 25c, and up-regulation of p21 resulting in arrest of cell division in g2/m phase .
Biochemical Pathways
ITCs, including this compound, govern many intracellular targets and biochemical pathways. They modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that itcs are rapidly absorbed, achieving high absolute bioavailability at low dietary doses .
Result of Action
Itcs are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .
Action Environment
It is known that itcs are toxic and corrosive . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, pH, and the presence of certain cofactors.
Biochemical Analysis
Cellular Effects
3-Chloropropyl isothiocyanate exerts several effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, isothiocyanates can induce oxidative stress in cancer cells, leading to apoptosis or programmed cell death . Additionally, they can inhibit the migration and invasion of cancer cells by modulating the expression of metastasis-related genes and proteins . These effects make this compound a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can form covalent bonds with the thiol groups of cysteine residues in proteins, leading to the inhibition of enzyme activity. This compound can also modulate gene expression by affecting transcription factors and signaling pathways such as the NF-κB pathway . Additionally, this compound can induce the expression of phase II detoxification enzymes through the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exert protective effects by inducing the expression of detoxification enzymes and reducing oxidative stress . At high doses, it can cause toxic effects, including cellular damage and apoptosis . The threshold for these effects depends on the specific animal model and the route of administration.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the mercapturic acid pathway. In this pathway, it is conjugated with glutathione, followed by enzymatic degradation and N-acetylation . This process helps in the detoxification and elimination of the compound from the body. Additionally, this compound can modulate metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, endoplasmic reticulum, or nucleus, where it interacts with specific biomolecules and modulates cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloropropyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 1-bromo-3-chloropropane with potassium thiocyanate in the presence of a solvent like tetrahydrofuran. The reaction mixture is heated to around 70°C to facilitate the formation of the isothiocyanate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropropyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines, to form thioureas.
Addition Reactions: It can add to double bonds in alkenes, forming isothiocyanate derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Tetrahydrofuran, dichloromethane, and acetonitrile are frequently used solvents.
Temperature: Reactions are typically carried out at moderate temperatures (50-70°C) to ensure optimal reaction rates.
Major Products:
Thioureas: Formed from the reaction with amines.
Isothiocyanate Derivatives: Formed from addition reactions with alkenes.
Scientific Research Applications
3-Chloropropyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of insecticides and other specialty chemicals.
Comparison with Similar Compounds
Phenyl isothiocyanate: Known for its use in peptide sequencing (Edman degradation).
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Allyl isothiocyanate: Found in mustard oil, known for its antimicrobial activity.
Uniqueness of 3-Chloropropyl Isothiocyanate: this compound is unique due to its chloroalkyl group, which imparts distinct reactivity compared to other isothiocyanates. This makes it particularly useful in the synthesis of specialized thioureas and other derivatives .
Properties
IUPAC Name |
1-chloro-3-isothiocyanatopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNS/c5-2-1-3-6-4-7/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFOBQSQLJDLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182269 | |
Record name | 3-Chloropropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-72-6 | |
Record name | 3-Chloropropyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloropropyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2799-72-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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